molecular formula C20H18N2O B11408629 1-(2,5-dimethylbenzyl)-2-(furan-2-yl)-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-(furan-2-yl)-1H-benzimidazole

Cat. No.: B11408629
M. Wt: 302.4 g/mol
InChI Key: IGXVDBVRAIUMMD-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the benzodiazole ring may produce dihydrobenzodiazole derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    2-Phenylbenzodiazole: Lacks the furan ring and dimethylphenyl group, resulting in different chemical properties and applications.

    2-(2-Furyl)benzodiazole: Contains a furan ring but lacks the dimethylphenyl group, leading to variations in reactivity and biological activity.

    1-Methyl-2-(furan-2-yl)-1H-benzodiazole:

The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(furan-2-yl)benzimidazole

InChI

InChI=1S/C20H18N2O/c1-14-9-10-15(2)16(12-14)13-22-18-7-4-3-6-17(18)21-20(22)19-8-5-11-23-19/h3-12H,13H2,1-2H3

InChI Key

IGXVDBVRAIUMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4=CC=CO4

Origin of Product

United States

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